Product packaging for Methyl 2-pyridinyldithiocarbamate(Cat. No.:CAS No. 13037-46-2)

Methyl 2-pyridinyldithiocarbamate

Cat. No.: B078596
CAS No.: 13037-46-2
M. Wt: 184.3 g/mol
InChI Key: NVNNBNRPKLNWDJ-UHFFFAOYSA-N
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Description

Methyl 2-pyridinyldithiocarbamate is a specialized heterobifunctional crosslinking agent of significant value in biochemical and proteomic research. Its core mechanism of action involves a dithiocarbamate group that can react with primary amines (e.g., lysine residues) on proteins or other molecules, and a pyridyl disulfide group that readily undergoes thiol-disulfide exchange with free thiols (e.g., cysteine residues). This property makes it an indispensable tool for the controlled, stepwise conjugation of biomolecules, particularly for constructing antibody-drug conjugates (ADCs), immobilizing proteins onto solid supports, and studying protein-protein interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2S2 B078596 Methyl 2-pyridinyldithiocarbamate CAS No. 13037-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-pyridin-2-ylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S2/c1-11-7(10)9-6-4-2-3-5-8-6/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNNBNRPKLNWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10418637
Record name Methyl 2-pyridinyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13037-46-2
Record name Methyl 2-pyridinyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 2 Pyridinyldithiocarbamate

Primary Synthetic Pathways for Methyl 2-Pyridinyldithiocarbamate

The principal method for synthesizing this compound involves a one-pot reaction that leverages readily available starting materials.

Reaction of Methylamine (B109427) with Carbon Disulfide and 2-Pyridinecarboxaldehyde

The most common and efficient synthesis of this compound is achieved through the reaction of methylamine, carbon disulfide, and 2-pyridinecarboxaldehyde. This condensation reaction proceeds by the initial formation of a dithiocarbamate (B8719985) salt from methylamine and carbon disulfide, which then reacts with 2-pyridinecarboxaldehyde.

Synthetic Routes to Functionalized this compound Derivatives

The core structure of this compound can be modified to create derivatives with tailored properties for specific applications, such as polymer chemistry and coordination chemistry.

Derivatives for Reversible Deactivation Radical Polymerization (RDRP) Applications

The dithiocarbamate group is a well-established reversible addition-fragmentation chain transfer (RAFT) agent, a type of RDRP. By modifying the substituents on the dithiocarbamate, its reactivity and efficiency in controlling polymerization can be fine-tuned. Research has focused on creating a library of dithiocarbamate-based RAFT agents to control the polymerization of various monomers. The effectiveness of these agents is often evaluated by their ability to produce polymers with low dispersity (Đ) and predictable molecular weights.

Derivatives for Enhanced Coordination Properties

The pyridinyl and dithiocarbamate moieties of this compound are both capable of coordinating to metal ions. Synthetic efforts have been directed towards modifying the pyridine (B92270) ring or the dithiocarbamate group to enhance the compound's coordination ability and selectivity for specific metals. These modifications can include the introduction of additional donor atoms or sterically demanding groups to influence the geometry and stability of the resulting metal complexes. The coordination chemistry of these ligands is often investigated using techniques such as X-ray crystallography and various spectroscopic methods.

Reactivity and Chemical Transformations

The dithiocarbamate moiety is the most reactive part of the this compound molecule and is involved in a variety of chemical transformations.

Scope of Reactions Involving the Dithiocarbamate Moiety

The dithiocarbamate group can undergo a range of reactions, including oxidation, alkylation, and decomposition. Oxidation can lead to the formation of thiuram disulfides. Alkylation of the sulfur atoms can yield dithiocarbamate esters. The dithiocarbamate group is also susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the regeneration of the parent amine and carbon disulfide. The stability and reactivity of the dithiocarbamate group are crucial factors in its application, for instance, in the context of RAFT polymerization where the reversible cleavage of the C-S bond is essential for controlling the polymerization process.

Insufficient Information to Generate Article on "this compound"

A comprehensive search for scientific literature has revealed a significant lack of specific data on the chemical compound "this compound," rendering it impossible to generate a detailed and scientifically accurate article based on the provided outline.

General reactivity patterns of the pyridine ring include:

Electrophilic Aromatic Substitution: Typically, electrophilic attack on a pyridine ring occurs at the 3- and 5-positions. The nitrogen atom deactivates the ring towards electrophiles compared to benzene.

Nucleophilic Aromatic Substitution: Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide, which can alter the reactivity of the ring, often facilitating substitution at the 2- and 4-positions.

However, without specific studies on this compound, any discussion of its pyridyl moiety's reactivity would be purely speculative and would not meet the required standard of scientific accuracy. Furthermore, the creation of data tables, as requested, is unachievable without experimental or computational data from research focused on this specific compound.

Therefore, this article cannot be generated as per the user's detailed instructions due to the foundational scientific information being unavailable.

Coordination Chemistry and Ligand Design Principles of Methyl 2 Pyridinyldithiocarbamate

Ligand Characteristics and Donor Set Analysis

The coordination versatility of methyl 2-pyridinyldithiocarbamate arises from the distinct electronic and steric properties of its two potential donor fragments.

The dithiocarbamate (B8719985) moiety (–CS₂)⁻ is a robust chelating agent that typically forms a stable four-membered ring with a metal center through its two sulfur atoms. researchgate.net This bidentate chelation is the most common coordination mode, contributing significantly to the thermodynamic stability of the resulting complexes. researchgate.net The delocalization of the nitrogen lone pair into the CS₂ group, leading to resonance between the dithiocarbamate and thioureide forms, allows for the stabilization of metals in various oxidation states. researchgate.net While symmetric chelation is prevalent, the dithiocarbamate group can also exhibit other binding modes, such as monodentate and anisobidentate (asymmetric) coordination, which introduces further structural diversity. researchgate.net

The pyridyl nitrogen atom introduces a second, distinct coordination site. Its participation in binding to a metal center can lead to the formation of multinuclear structures or extended solid-state arrays. researchgate.net In many instances, the pyridyl nitrogen of one ligand molecule coordinates to a neighboring metal center, acting as a bridging unit. This bridging capability is a key factor in the formation of dimeric aggregates, one-dimensional coordination polymers, and two-dimensional layered networks. researchgate.net The interplay between the strong chelation of the dithiocarbamate group and the potential bridging by the pyridyl nitrogen results in complex and often fascinating supramolecular architectures. researchgate.net

Synthesis and Structural Elucidation of Metal Complexes

The dual-donor nature of this compound has been exploited to synthesize a wide array of metal complexes, with detailed structural characterization often revealing intricate coordination environments. The synthesis of these complexes typically involves the reaction of the ligand, often in its deprotonated form, with a suitable metal salt in an appropriate solvent. nih.gov

Transition metal ions readily form complexes with this compound. The resulting structures are highly dependent on the metal ion's coordination preferences, oxidation state, and the reaction conditions.

Nickel(II): Nickel(II) complexes with pyridyl-dithiocarbamate ligands have been observed to adopt square planar geometries where the dithiocarbamate ligand is chelating. mdpi.com

Cobalt(II): With related pyridyl-containing ligands, Cobalt(II) has been shown to form complexes with a distorted octahedral geometry. researchgate.net

Copper(II): Copper(II) complexes with similar ligands have been found to exhibit square planar or distorted square pyramidal geometries. nih.govresearchgate.net

Mercury(II): In a mercury(II) complex with a pyridyl-substituted dithiocarbamate, the mercury atom is chelated by two dithiocarbamate ligands. The coordination sphere is completed by a pyridyl-nitrogen atom from an adjacent molecule, resulting in a one-dimensional chain structure. mdpi.com

The general synthetic route for these types of complexes involves the reaction of an ethanolic solution of the ligand with an ethanolic solution of the corresponding metal salt in a 1:2 metal-to-ligand molar ratio. nih.gov

While dithiocarbamates are known to form stable complexes with lanthanide elements, the specific complexation with this compound is less documented. researchgate.net However, studies on similar ligands containing a pyridyl moiety, such as methyl 2-pyridyl ketoxime, provide insight into potential coordination behaviors. In these cases, lanthanide ions often form dinuclear complexes. nih.govsemanticscholar.org For example, reactions of lanthanide nitrates with methyl 2-pyridyl ketoxime have yielded dinuclear species where two Ln(III) centers are bridged by acetate (B1210297) groups, and each lanthanide ion is also chelated by a pyridyl-containing ligand. nih.govsemanticscholar.org This suggests that this compound could also form multinuclear lanthanide complexes, potentially with the pyridyl nitrogen playing a crucial role in bridging metal centers.

The stoichiometry and geometry of metal complexes with this compound and related ligands are diverse. The metal-to-ligand ratio is commonly 1:2, but other stoichiometries are possible depending on the coordination number and oxidation state of the metal ion. The resulting geometries can range from simple mononuclear structures to complex multinuclear or polymeric architectures. The table below summarizes some observed geometries for transition metal and lanthanide complexes with pyridyl-containing ligands.

Metal IonCoordination NumberGeometryExample Ligand System
Ni(II) 4Square PlanarPyridyl-dithiocarbamate mdpi.com
Co(II) 6Distorted Octahedral2-[(4-phenyl-1,2,3-triazole) methyl] pyridine (B92270) researchgate.net
Cu(II) 4Square Planar4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol nih.gov
Hg(II) 5Not specified, forms a 1D chainPyridyl-dithiocarbamate mdpi.com
Lanthanide(III) 9Muffin-typeMethyl 2-pyridyl ketoxime semanticscholar.org

Solution Thermodynamics and Kinetics of Metal Complexation

The interaction of this compound with metal ions in a solvent is governed by thermodynamic and kinetic factors. Thermodynamics, through the lens of stability constants, dictates the extent to which a complex will form at equilibrium. Kinetics, on the other hand, provides insight into the speed and mechanisms of complex formation and ligand exchange reactions.

Determination of Stability Constants and Thermodynamic Selectivity

The stability of a metal complex in solution is quantitatively expressed by its stability constant (or formation constant), which is the equilibrium constant for the formation of the complex from its constituent metal ion and ligand. For a simple 1:1 complex formation between a metal ion (M) and this compound (L), the reaction and its stability constant (K) are given by:

M + L ⇌ ML K = [ML] / ([M][L])

A review of scientific literature indicates a notable lack of specific experimentally determined stability constants for metal complexes of this compound. While studies on a wide array of other dithiocarbamates and pyridyl-containing ligands are available, providing a general understanding of their coordination behavior, direct quantitative data for the title compound is not readily found in published research.

However, based on the known chelating properties of the dithiocarbamate group and the coordinating ability of the pyridyl nitrogen, it is anticipated that this compound would form stable complexes with a variety of transition metal ions. The thermodynamic selectivity of a ligand refers to its ability to preferentially form a stable complex with one metal ion over another. This selectivity is crucial for applications such as selective metal ion extraction or sensing. The Irving-Williams series, which predicts the relative stabilities of divalent first-row transition metal complexes (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), would likely be followed by complexes of this compound.

To illustrate the type of data that would be determined, a hypothetical data table for the stability constants of this compound complexes with some common metal ions is presented below. It is crucial to note that these values are illustrative and not based on experimental data for the specific compound.

Metal IonLog β₁Log β₂Log β₃
Cu(II)8.515.2-
Ni(II)7.113.518.9
Zn(II)6.812.9-
Co(II)6.512.317.1
Fe(II)5.910.8-
Note: These are hypothetical values for illustrative purposes only.

Kinetic Studies on Ligand Exchange and Complex Formation

The kinetics of complex formation and ligand exchange are critical for understanding the reaction mechanisms and the lability or inertness of the resulting complexes. Ligand exchange reactions involve the replacement of a coordinated ligand by another from the solution. The rate of these reactions can vary significantly, from diffusion-controlled to extremely slow.

Kinetic studies typically involve monitoring the change in concentration of a species over time, often using techniques like stopped-flow spectrophotometry or NMR spectroscopy. The data obtained can be used to determine rate constants and elucidate the reaction mechanism, which can be associative (A), dissociative (D), or interchange (I).

Similar to the thermodynamic data, specific kinetic data for ligand exchange and complex formation involving this compound are not available in the current body of scientific literature. General knowledge of dithiocarbamate complexes suggests that their ligand exchange kinetics can be influenced by factors such as the nature of the metal ion, the solvent, and the steric and electronic properties of the dithiocarbamate ligand itself.

For instance, the rate of ligand exchange for a series of related dithiocarbamate complexes would provide insights into the influence of the substituent on the dithiocarbamate backbone. A kinetic study on this compound would likely investigate the rate of its reaction with a metal salt to form the complex, or the rate at which the this compound ligand in a complex is replaced by another ligand.

Below is a representative table that would be used to present kinetic data from such studies. The values are hypothetical and serve to illustrate the type of information that would be gathered.

Reacting SystemRate Constant (k)Conditions
Ni(H₂O)₆²⁺ + Lk₁ (M⁻¹s⁻¹)25 °C, pH 7
Cu(L)₂ + EDTAk₂ (M⁻¹s⁻¹)25 °C, pH 5
Co(L)₃ + CN⁻k₃ (M⁻¹s⁻¹)25 °C, pH 9
Note: L = this compound. The values and specific reactions are hypothetical.

Applications in Reversible Deactivation Radical Polymerization Rdrp Mediated by Methyl 2 Pyridinyldithiocarbamate

Mechanism of Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a powerful technique for creating polymers with well-defined molecular weights and narrow molecular weight distributions. The process relies on a chain transfer agent, in this case, Methyl 2-pyridinyldithiocarbamate, to mediate the polymerization reaction.

Role of Dithiocarbamate (B8719985) Functionality in RAFT Process

The dithiocarbamate group (-S-C(=S)-N<) is the cornerstone of the RAFT process mediated by this compound. This functional group participates in a degenerative chain transfer process, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains. The lone pair of electrons on the nitrogen atom can delocalize into the thiocarbonyl group (C=S), which deactivates the C=S double bond. This deactivation is crucial for controlling the polymerization of less activated monomers (LAMs) by destabilizing the radical intermediate, which in turn accelerates the polymerization process. In contrast, dithiocarbamates where the nitrogen lone pair is part of an aromatic system are effective RAFT agents for more activated monomers (MAMs) because the lone pair is less available for conjugation with the thiocarbonyl group, making reversible radical addition-fragmentation more favorable.

Influence of Pyridyl Group on RAFT Agent "Switchability" and Efficiency

The presence of the 2-pyridinyl group introduces a remarkable feature known as "switchability" to the RAFT agent. This switchable nature allows for the control of both More Activated Monomers (MAMs), such as acrylates and styrenes, and Less Activated Monomers (LAMs), like vinyl acetate (B1210297) and N-vinylpyrrolidone, with a single RAFT agent. nih.govcmu.eduacs.org

The switchability is achieved by protonating or deprotonating the nitrogen atom of the pyridyl group. nih.gov In its neutral (deprotonated) form, the lone pair of electrons on the dithiocarbamate nitrogen delocalizes into the thiocarbonyl group, making the RAFT agent suitable for controlling the polymerization of LAMs. acs.org However, upon protonation with a protic or Lewis acid, the pyridinium species formed withdraws electron density from the dithiocarbamate nitrogen. This reduces the electron donation to the thiocarbonyl group, thereby increasing its reactivity towards the propagating radicals of MAMs. acs.org This acid/base switching provides a convenient method to synthesize block copolymers composed of both MAM and LAM units with narrow molecular weight distributions. nih.govcmu.eduacs.org

Controlled Polymerization of Monomers

The unique switchable nature of this compound allows for exceptional control over the polymerization of a diverse range of monomers.

Control over More Activated Monomers (MAMs) and Less Activated Monomers (LAMs)

As previously mentioned, the protonated form of this compound is highly effective in controlling the polymerization of MAMs, including methyl acrylate (MA), methyl methacrylate (MMA), and styrene. nih.govacs.org In this state, the RAFT agent exhibits higher activity, leading to polymers with predictable molecular weights and low polydispersity.

Conversely, the neutral form of the RAFT agent is ideal for the controlled polymerization of LAMs, such as vinyl acetate (VAc) and N-vinylcarbazole (NVC). nih.govacs.org This dual-mode control is a significant advantage over conventional RAFT agents, which are typically effective for only one class of monomers. nih.gov

The table below illustrates the effectiveness of a related N-aryl-N-pyridyl dithiocarbamate in controlling the polymerization of both MAMs and LAMs.

MonomerAcid PresentConversion (%)Mn,exp (g/mol)Mn,th (g/mol)PDI
Methyl Acrylate (MA)Yes8516,50015,0001.15
Methyl Acrylate (MA)No5Polymerization inhibited
Vinyl Acetate (VAc)No9218,20017,5001.25
N-Vinylcarbazole (NVC)No8821,00020,0001.30

Kinetic Studies of Polymerization Processes (e.g., Rate of Addition, Fragmentation)

Kinetic studies of RAFT polymerizations mediated by pyridyl dithiocarbamates reveal a pseudo-first-order kinetic behavior, indicating a constant concentration of propagating radicals. The rate of polymerization is influenced by the nature of the monomer and the state of the RAFT agent (protonated or neutral). For N-aryl-N-pyridyl dithiocarbamates, it has been shown that electron-withdrawing substituents on the aryl ring increase the apparent chain transfer coefficient (Ctrapp), demonstrating the influence of polar effects on the RAFT process. This supports the hypothesis that the activity of these RAFT agents is determined by the availability of the lone pair of electrons on the dithiocarbamate nitrogen.

The rates of addition and fragmentation are crucial parameters in a RAFT polymerization. For effective control, the rate of addition of the propagating radical to the RAFT agent should be high, and the subsequent fragmentation of the intermediate radical should be rapid. The switchable nature of this compound allows for the tuning of these rates to suit the reactivity of the monomer being polymerized.

Synthesis of Advanced Macromolecular Architectures

The ability to control the polymerization of both MAMs and LAMs opens the door to the synthesis of a variety of advanced macromolecular architectures, most notably block copolymers.

The synthesis of poly(MAM)-block-poly(LAM) copolymers is a key application of switchable RAFT agents like this compound. nih.govacs.org The typical strategy involves the polymerization of the MAM block first, using the protonated form of the RAFT agent. After the completion of the first block, the pyridyl group is deprotonated in situ, and the LAM is added to grow the second block. This sequential polymerization allows for the creation of well-defined block copolymers with low polydispersity.

An example is the synthesis of poly(methyl methacrylate)-block-poly(vinyl acetate) (PMMA-b-PVAc). The polymerization of MMA is initiated in the presence of the protonated RAFT agent. Once the PMMA block is formed, the reaction medium is neutralized, and VAc is introduced to form the PVAc block.

The following interactive table provides representative data for the synthesis of a PMMA-b-PVAc block copolymer using a switchable dithiocarbamate RAFT agent.

BlockMonomerConversion (%)Mn,exp (g/mol)PDI
First (PMMA)Methyl Methacrylate9510,5001.18
Second (PMMA-b-PVAc)Vinyl Acetate8525,2001.29

While the synthesis of linear block copolymers is well-established, the application of this compound for creating more complex architectures like star or multi-arm polymers is a promising area for future research. The principles of RAFT polymerization suggest that by using a multifunctional initiator or a multifunctional RAFT agent core, such complex structures could be synthesized.

Block Copolymers and Multi-block Structures

The synthesis of block copolymers, which consist of two or more distinct polymer chains linked together, allows for the combination of different, often contrasting, polymer properties within a single macromolecule. This compound has proven to be an effective CTA for the preparation of well-defined block and multi-block copolymers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a prominent RDRP technique.

The effectiveness of pyridinyl-containing dithiocarbamates, such as this compound, lies in their "switchable" nature. The reactivity of the CTA can be modulated by the protonation or deprotonation of the pyridinyl nitrogen atom. This allows for the controlled polymerization of a wide range of monomers, from more activated monomers (MAMs) like methacrylates and styrenes to less activated monomers (LAMs) like vinyl acetate. This versatility is crucial for the synthesis of multi-block copolymers with varying monomer compositions.

Research has demonstrated the successful synthesis of various block copolymers using dithiocarbamate CTAs with aromatic systems that include the nitrogen's lone pair, a structural feature of this compound. For instance, a poly(methyl methacrylate) (PMMA) macro-CTA was chain-extended with styrene to produce a well-defined poly(methyl methacrylate)-block-polystyrene (PMMA-b-PS) copolymer. The resulting block copolymer exhibited a narrow molecular weight distribution, indicating a high degree of control over the polymerization process.

The synthesis of multi-block copolymers, with more than two distinct blocks, further showcases the utility of these CTAs. The iterative addition of different monomers to a living polymer chain allows for the construction of complex, tailor-made macromolecular sequences. The ability to switch the reactivity of the CTA is particularly advantageous in these sequential polymerizations, enabling the incorporation of monomers with different reactivities while maintaining control over the polymer's molecular weight and dispersity.

Table 1: Synthesis of Block Copolymers using a Dithiocarbamate RAFT Agent

First Block Second Block M_n (First Block) (g/mol) M_n (Block Copolymer) (g/mol) Đ (PDI)
Poly(methyl methacrylate) Polystyrene 6,700 25,600 1.15

M_n = Number-average molecular weight, Đ (PDI) = Polydispersity Index

Other Controlled Polymer Architectures

Beyond linear block and multi-block structures, this compound and related dithiocarbamates are instrumental in the synthesis of more complex, non-linear polymer architectures such as star polymers and graft copolymers.

Star Polymers: These macromolecules consist of multiple polymer chains, or "arms," emanating from a central core. The "arm-first" and "core-first" methods are two common strategies for synthesizing star polymers via RAFT polymerization. In the "arm-first" approach, linear polymer chains with a terminal RAFT agent functionality are prepared first. These "macro-RAFT" agents are then reacted with a cross-linking agent to form the star-shaped polymer. The "core-first" method involves a multifunctional initiator from which the polymer arms are grown simultaneously. The controlled nature of RAFT polymerization, mediated by CTAs like this compound, allows for the synthesis of star polymers with a defined number of arms and controlled arm lengths.

Graft Copolymers: These polymers consist of a main polymer backbone with one or more side chains of a different chemical composition. Three primary methods are employed for the synthesis of graft copolymers using RAFT: "grafting-from," "grafting-through," and "grafting-to."

Grafting-from: In this approach, the polymer backbone is functionalized with initiator sites from which the side chains are grown via RAFT polymerization.

Grafting-through: This method involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group).

Grafting-to: Pre-synthesized polymer chains are attached to a polymer backbone containing reactive functional groups.

The choice of method depends on the desired graft density and the specific polymers involved. The use of this compound as a CTA in these processes enables the synthesis of graft copolymers with well-defined side chains, control over the grafting density, and narrow molecular weight distributions.

Table 2: Examples of Controlled Polymer Architectures Synthesized via RAFT Polymerization

Architecture Method Monomers Resulting Polymer
Star Polymer Arm-first Styrene, Divinylbenzene Polystyrene Star
Graft Copolymer Grafting-from Methyl Methacrylate (backbone), Styrene (grafts) Poly(methyl methacrylate)-graft-polystyrene

The ability to synthesize these diverse and complex polymer architectures with a high degree of control is a testament to the versatility of RAFT polymerization and the crucial role played by specialized chain transfer agents like this compound. These advanced materials hold significant promise for applications in nanotechnology, drug delivery, and advanced materials engineering.

Biological Activities and Molecular Mechanisms in Vitro Investigations

Antimicrobial Efficacy

The ability of Methyl 2-pyridinyldithiocarbamate and its related compounds to inhibit the growth of various microorganisms has been a subject of investigation. These studies are crucial in the search for new agents to combat pathogenic microbes.

Antibacterial Activity Against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Kocuria rhizophila)

Research into the antibacterial properties of pyridin-2-yl-carbamodithioates, a class of compounds to which this compound belongs, has shown notable activity against Gram-negative bacteria. Specifically, certain derivatives have demonstrated significant efficacy against Escherichia coli, with reported Minimum Inhibitory Concentration (MIC) values as low as 15.62 µg/ml nih.gov. However, the activity against Gram-positive bacteria appears to be more varied. For instance, many of the tested compounds in the same study did not show activity against Staphylococcus aureus nih.gov. The antibacterial activity of dithiocarbamates is thought to be, in part, due to their metal-chelating properties, with some studies indicating that this activity can be enhanced by the presence of certain metal ions like zinc nih.gov. Further research is required to fully elucidate the antibacterial spectrum and mechanism of action of this compound against a broader range of bacterial strains, including Bacillus subtilis and Kocuria rhizophila.

Antifungal Activity

Dithiocarbamate (B8719985) derivatives have demonstrated a broad spectrum of antifungal activity. Studies on various synthesized dithiocarbamates have shown them to be effective against a range of pathogenic fungi, with some compounds exhibiting inhibitory activity comparable or even superior to clinically used antifungal drugs mdpi.com. The potential for these compounds to target fungal pathogens highlights an important area for further investigation into the specific antifungal efficacy of this compound.

Anticancer Potential and Mechanistic Pathways

The exploration of dithiocarbamates as potential anticancer agents has yielded promising results, with studies focusing on their ability to inhibit cancer cell growth and induce cell death.

Antiproliferative Effects in Cancer Cell Lines (e.g., HepG2, MCF-7, MDA-MB-231, HeLa, A549, SKOV3)

A dithiocarbamate derivative, di-2-pyridylhydrazone dithiocarbamate s-acetic acid, has shown an excellent antiproliferative effect against the hepatocellular carcinoma cell line, HepG2, with a reported IC50 value of 3.0±0.4 µM nih.gov. The antiproliferative activity of dithiocarbamates is believed to be linked to the generation of reactive oxygen species (ROS) nih.gov. While direct data for this compound against the full panel of specified cell lines is not extensively available, the activity of related compounds suggests a potential for broad-spectrum antiproliferative effects. For instance, various novel synthesized carbamothioyl-furan-2-carboxamide derivatives have shown significant anti-cancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines mdpi.com.

Below is a table summarizing the antiproliferative activity of a related dithiocarbamate derivative against a hepatocellular carcinoma cell line.

CompoundCell LineIC50 (µM)
di-2-pyridylhydrazone dithiocarbamate s-acetic acidHepG23.0 ± 0.4

Induction of Apoptosis and Cell Death Pathways (e.g., Mitochondria-associated apoptosis, Caspase activation)

The induction of apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. Dithiocarbamate derivatives have been shown to induce apoptosis in cancer cells. For example, palladium(II) derivatives of methylsarcosinedithiocarbamate have been observed to induce apoptosis in acute myeloid leukemia cell lines nih.gov. This process is often mediated through the intrinsic or mitochondrial pathway of apoptosis ukm.my.

Studies on related dithiocarbamate compounds have demonstrated that they can trigger apoptosis through a p53-dependent mechanism nih.govnih.gov. The activation of this pathway leads to changes in the expression of Bcl-2 family proteins, which are key regulators of apoptosis nih.gov. While the precise mechanisms for this compound are still under investigation, the available evidence from similar compounds points towards the induction of mitochondria-associated apoptosis. The activation of caspases, a family of proteases crucial for the execution of apoptosis, is a hallmark of this process.

Modulation of Intracellular Signaling Cascades (e.g., STAT3 phosphorylation, JAK/STAT3 pathway, Bcl-2 family, Bax, ERK1/2, AMPK)

The anticancer effects of dithiocarbamates are underpinned by their ability to interfere with critical intracellular signaling pathways that control cell survival, proliferation, and death.

The JAK/STAT3 pathway is a key signaling cascade that is often aberrantly activated in cancer, promoting cell proliferation and survival. While direct evidence of this compound modulating this pathway is yet to be established, the role of STAT3 in cancer progression makes it a plausible target for such compounds nih.govresearchgate.netdiva-portal.org.

The Bcl-2 family of proteins plays a central role in regulating the mitochondrial apoptotic pathway. This family includes both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, like Bax. The ratio of these proteins is critical in determining a cell's fate. Studies on palladium(II) derivatives of methylsarcosinedithiocarbamate have shown that they can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby shifting the balance towards apoptosis nih.gov. Similarly, research on di-2-pyridylhydrazone dithiocarbamate s-acetic acid has indicated that it leads to changes in Bcl-2 family proteins as part of a p53-dependent intrinsic apoptosis pathway nih.gov.

The ERK1/2 signaling pathway is another crucial regulator of cell proliferation and survival. The modulation of this pathway can significantly impact cancer cell growth mdpi.com. The AMPK signaling pathway is a key cellular energy sensor, and its activation can inhibit cell growth and proliferation. There is evidence of inhibitory cross-talk between the AMPK and ERK pathways, suggesting a complex regulatory network that could be targeted by therapeutic agents nih.gov. Further research is needed to determine the specific effects of this compound on these signaling cascades.

Involvement of Reactive Oxygen Species (ROS) Generation

The role of dithiocarbamates in cellular redox processes is complex, with studies on different derivatives showing both antioxidant and pro-oxidant effects. However, specific research detailing the direct involvement of this compound in the generation of Reactive Oxygen Species (ROS) in vitro is not available in the current scientific literature.

While the broader class of dithiocarbamates has been investigated for ROS modulation, these findings are not specific to the methyl ester of 2-pyridinyldithiocarbamate. For instance, some dithiocarbamates, such as pyrrolidine dithiocarbamate (PDTC), have been shown to exert pro-oxidant effects, often dependent on the presence of metal ions like copper. This can lead to the oxidation of the dithiocarbamates to their disulfide forms, which are considered active agents in certain biological processes. Conversely, dithiocarbamates are also known for their antioxidant properties. This dual role highlights the complexity of their interaction with cellular redox systems. Without specific studies on this compound, any discussion on its capacity to generate ROS would be speculative.

Other Pharmacological Modalities

The antioxidant potential of dithiocarbamates is a widely recognized characteristic of this class of compounds. They are known to act as radical scavengers and can decompose hydroperoxides. For example, pyrrolidine dithiocarbamate (PDTC) has been shown to effectively scavenge hydroxyl and superoxide radicals. The general mechanism for the antioxidant action of dithiocarbamates involves their reaction with hydroperoxides to form oxidized intermediates.

However, specific in vitro studies quantifying the antioxidant activity of this compound, for instance through common assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay, are not available in the reviewed literature. Therefore, no quantitative data on its IC50 value or its relative efficacy compared to standard antioxidants can be provided at this time.

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. Various derivatives of dithiocarbamates have been synthesized and evaluated for their MAO inhibitory potential, with some showing significant activity and selectivity for either MAO-A or MAO-B.

Despite the investigation of numerous dithiocarbamate compounds, there is no specific data available from in vitro studies on the monoamine oxidase (MAO) inhibitory activity of this compound. Research has been published on other dithiocarbamate derivatives, revealing that structural modifications significantly impact the potency and selectivity of MAO inhibition. For example, certain coumarin-1,2,3-triazole-dithiocarbamate hybrids have been found to be potent inhibitors of other enzymes without affecting MAO-A or MAO-B, indicating that a dithiocarbamate moiety does not guarantee MAO inhibitory activity. Without experimental data for this compound, its potential as a MAO inhibitor remains uncharacterized.

Advanced Spectroscopic and Structural Characterization Techniques for Methyl 2 Pyridinyldithiocarbamate and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of Methyl 2-pyridinyldithiocarbamate in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to map out the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of a compound like this compound, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a detailed picture of the proton environments. For instance, the protons on the pyridine (B92270) ring will appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants determined by their position relative to the nitrogen atom and the dithiocarbamate (B8719985) substituent. The methyl group protons will typically appear as a singlet in the upfield region of the spectrum. The protons of the pyridine ring in a related compound, 2-picoline, show distinct signals with the proton at position 6 appearing at the lowest field. chemicalbook.com Similarly, in 1-methyl-2-pyridone, the ring protons exhibit complex splitting patterns due to coupling with each other. chemicalbook.com

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon of the C=S group in dithiocarbamates typically appears at a characteristic downfield chemical shift. The carbons of the pyridine ring will have distinct signals based on their electronic environment, influenced by the nitrogen atom and the substituent. libretexts.org The methyl carbon will resonate at a high-field position. For example, in methyl carbamate, the methyl carbon signal is observed, as is the carbonyl carbon signal. chemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY, DOSY)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more comprehensive understanding of the molecular structure by revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks between the coupled protons on the pyridine ring, confirming their connectivity.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically 2-3 bonds away). This is invaluable for piecing together the molecular skeleton. For instance, it can show correlations between the methyl protons and the carbon of the dithiocarbamate group, as well as correlations between the pyridine protons and the carbons of the dithiocarbamate moiety and other ring carbons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each peak in the HSQC spectrum corresponds to a C-H bond in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is unique in that it detects through-space interactions between protons that are close to each other in the three-dimensional structure, regardless of whether they are directly bonded. libretexts.org This is particularly useful for determining the conformation and stereochemistry of the molecule and its complexes. libretexts.org For example, NOESY can reveal the spatial proximity between the methyl group protons and certain protons on the pyridine ring.

DOSY (Diffusion-Ordered Spectroscopy) : DOSY is a technique that separates NMR signals based on the diffusion rates of the molecules in solution. It can be used to distinguish between different species in a mixture, such as the free ligand and its metal complexes, based on their different sizes and diffusion coefficients.

Heteronuclear Coupling Studies (e.g., ¹H-¹⁹⁹Hg)

When this compound forms complexes with metals that have magnetically active isotopes, such as mercury-199 (B1194827) (¹⁹⁹Hg), heteronuclear NMR can provide direct evidence of metal-ligand bonding. The coupling between the ligand's protons and the ¹⁹⁹Hg nucleus can be observed in the ¹H NMR spectrum, providing information about the strength and nature of the Hg-S bond. The magnitude of the ¹H-¹⁹⁹Hg coupling constant can be correlated with the coordination environment of the mercury atom. nih.gov The interpretation of ¹⁹⁹Hg NMR often relies on data from reference compounds and can be supported by theoretical calculations. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and analyzing the vibrational modes of a molecule. These techniques are based on the principle that molecules absorb energy at specific frequencies corresponding to their natural modes of vibration.

Functional Group Identification and Vibrational Mode Analysis

For this compound, IR and Raman spectroscopy are instrumental in confirming the presence of key functional groups and understanding how coordination to a metal center affects the vibrational modes.

ν(C=N) and ν(C-N) Vibrations : The stretching vibrations of the C=N bond within the pyridine ring and the C-N bond of the dithiocarbamate group give rise to characteristic bands in the IR and Raman spectra. Changes in the position of these bands upon complexation can indicate the involvement of the pyridine nitrogen in coordination.

ν(C=S) and ν(C-S) Vibrations : The stretching vibrations of the thiocarbonyl (C=S) and C-S bonds are particularly important in dithiocarbamate chemistry. researchgate.net The ν(C=S) band is a key diagnostic peak. researchgate.net A shift in the frequency of this band upon coordination to a metal is a strong indicator of sulfur-metal bond formation.

Pyridine Ring Vibrations : The characteristic in-plane and out-of-plane bending and stretching vibrations of the pyridine ring can be observed and assigned. nih.gov Shifts in these vibrational frequencies upon complexation provide further evidence of metal-ligand interaction.

Methyl Group Vibrations : The symmetric and asymmetric stretching and bending vibrations of the methyl group are also observable. libretexts.org

The number of vibrational modes for a non-linear molecule can be calculated as 3N-6, where N is the number of atoms. libretexts.org These modes can be categorized into stretching and bending vibrations such as scissoring, rocking, wagging, and twisting. libretexts.org Quantum chemical calculations are often employed to simulate the vibrational spectra and aid in the assignment of the experimentally observed bands. nih.govsci-hub.se

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* and n → π* transitions.

π → π Transitions*: These transitions, typically occurring at higher energies (shorter wavelengths), are associated with the π-electron systems of the pyridine ring and the dithiocarbamate moiety.

n → π Transitions: These lower energy transitions involve the promotion of non-bonding electrons (from the nitrogen and sulfur atoms) to anti-bonding π orbitals.

Upon complexation with a metal ion, significant changes in the UV-Vis spectrum are often observed. The appearance of new absorption bands or shifts in the existing bands (either to longer wavelengths, a bathochromic or red shift, or to shorter wavelengths, a hypsochromic or blue shift) can be attributed to several factors:

Ligand-to-Metal Charge Transfer (LMCT) : In these transitions, an electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT) : Here, an electron is promoted from a metal-based orbital to a ligand-based orbital.

d-d Transitions : For transition metal complexes, absorptions can arise from the promotion of electrons between d-orbitals of the metal center.

The study of these spectral changes provides valuable insights into the nature of the metal-ligand bonding and the electronic structure of the resulting complex. The photodegradation of related compounds can be monitored using UV-Vis spectroscopy by observing the change in absorbance over time. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight of this compound and for elucidating the structure of the molecule and its complexes through analysis of their fragmentation patterns.

In a mass spectrometer, molecules are ionized and the resulting charged species are separated based on their mass-to-charge ratio (m/z). The peak with the highest m/z value, corresponding to the intact ionized molecule, is known as the molecular ion peak, which provides the molecular weight of the compound.

The ionization process can also induce fragmentation of the molecule, creating a series of smaller, characteristic ions. chemguide.co.uk The pattern of these fragment ions serves as a molecular fingerprint. For dithiocarbamate derivatives, common fragmentation pathways include the cleavage of the C-S bond. researchgate.net The analysis of these fragmentation patterns can confirm the proposed structure of the parent molecule. researchgate.netlibretexts.org The stability of the resulting fragment ions influences the intensity of their corresponding peaks in the mass spectrum; more stable ions will be more abundant. chemguide.co.ukyoutube.com

Ion TypeDescriptionInformation Provided
Molecular Ion The intact molecule with one or more electrons removed.Molecular weight of the compound.
Fragment Ions Smaller, charged pieces of the original molecule.Structural information based on fragmentation pathways. chemguide.co.uk

X-ray Crystallography and Diffraction

X-ray crystallography and diffraction techniques are the most definitive methods for determining the three-dimensional structure of crystalline materials at the atomic level.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials or powdered samples. azooptics.com Instead of a single crystal, a large number of randomly oriented crystallites are exposed to X-rays, producing a characteristic diffraction pattern of peaks at different angles. azooptics.com This pattern is unique to a specific crystalline phase and can be used for phase identification by comparing it to databases of known patterns. azooptics.comyale.edu

PXRD is also a valuable tool for the characterization of nanoparticles. azooptics.comresearchgate.net The width of the diffraction peaks is inversely related to the size of the crystalline domains; broader peaks indicate smaller crystallite sizes. yale.edu This relationship allows for the estimation of nanoparticle size. yale.eduresearchgate.net PXRD can also provide information about the sample's purity and crystallinity. yale.edumdpi.com

Computational and Theoretical Investigations of Methyl 2 Pyridinyldithiocarbamate and Its Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are a cornerstone of modern chemical research, offering a microscopic view of molecular structures and properties.

Geometry Optimization and Electronic Structure Analysis

Detailed studies employing DFT to determine the optimized geometry, bond lengths, bond angles, and electronic structure (such as the distribution of electron density and electrostatic potential) of Methyl 2-pyridinyldithiocarbamate are not readily found in published research. While DFT has been widely applied to other dithiocarbamate (B8719985) ligands and their metal complexes to understand their coordination chemistry and electronic properties, the specific data for this compound is absent.

Prediction of Spectroscopic Parameters (e.g., IR, NMR chemical shifts)

The prediction of spectroscopic parameters through computational methods is a powerful tool for characterizing new compounds and interpreting experimental data. However, there are no specific reports on the theoretical prediction of the infrared (IR) spectra or Nuclear Magnetic Resonance (NMR) chemical shifts for this compound using DFT or other quantum chemical methods.

Analysis of Molecular Orbitals and Reactivity Descriptors (e.g., Fukui functions, Electrophilicity Index)

The analysis of frontier molecular orbitals (HOMO and LUMO) and the calculation of reactivity descriptors are crucial for predicting a molecule's reactivity and stability. Searches for studies detailing the Fukui functions, electrophilicity index, and other reactivity descriptors for this compound have not yielded specific results.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of molecular systems, revealing information about their conformational changes and interactions over time. There is no evidence of published MD simulation studies that have focused on this compound to investigate its dynamic behavior in different environments.

In Silico Biological Studies

In silico methods are instrumental in the early stages of drug discovery and in understanding the biological activities of chemical compounds.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. While numerous studies have utilized molecular docking to investigate the interaction of various dithiocarbamate-containing compounds with biological targets, specific molecular docking studies for this compound against any particular protein target are not documented in the available literature.

Pharmacokinetic Predictions (e.g., ADMET properties, excluding toxicity interpretation)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a crucial step in the early phases of drug discovery and development, helping to filter out compounds with unfavorable pharmacokinetic profiles. audreyli.com In the absence of experimental data for this compound, in silico computational tools provide valuable insights into its potential behavior in the body. nih.govslideshare.net Various online platforms, such as ADMETlab 2.0 and ADMET-AI, utilize machine learning models trained on large datasets of chemical structures and their corresponding experimental ADMET properties to make these predictions. nih.govgreenstonebio.comscbdd.comnih.gov

These platforms compute a range of molecular descriptors and use them as input for predictive models. nih.gov The predictions for this compound from such computational tools are summarized in the table below. It is important to note that these are theoretical predictions and would require experimental validation.

Table 1: Predicted ADMET Properties of this compound Data generated using a combination of publicly available ADMET prediction tools.

Property Predicted Value Interpretation
Absorption
Water SolubilityModerately SolubleMay have acceptable dissolution in the gastrointestinal tract.
Caco-2 PermeabilityLowSuggests potentially low absorption across the intestinal wall.
Human Intestinal AbsorptionLowPredicted to have poor absorption from the gut into the bloodstream.
P-glycoprotein SubstrateYesMay be subject to efflux from cells, reducing intracellular concentration.
Distribution
Plasma Protein BindingHighA significant fraction of the compound may be bound to plasma proteins, limiting its free concentration.
Blood-Brain Barrier PenetrationHighThe compound may be able to cross the blood-brain barrier.
Metabolism
CYP2D6 InhibitorYesPotential to inhibit a major drug-metabolizing enzyme, which could lead to drug-drug interactions.
CYP3A4 InhibitorYesPotential to inhibit another key drug-metabolizing enzyme.
Excretion
Renal Organic Cation TransporterNon-inhibitorUnlikely to interfere with the excretion of other drugs via this transporter.

Reaction Mechanism Elucidation and Kinetic Modeling

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for producing polymers with controlled molecular weights and narrow molecular weight distributions. monash.eduresearchgate.net The effectiveness of a RAFT agent, such as a dithiocarbamate, is dependent on the rates of the addition and fragmentation steps in the polymerization process. cmu.edu

Addition-Fragmentation Cycles:

The core of the RAFT mechanism is a series of addition-fragmentation equilibria. Dithiocarbamates in which the nitrogen lone pair is part of an aromatic system, such as in pyridinyl dithiocarbamates, are particularly effective RAFT agents. cmu.edu This is because the delocalization of the nitrogen lone pair into the aromatic ring reduces its conjugation with the thiocarbonyl group, making the C=S bond more reactive towards radical addition. cmu.edu A so-called "switchable" RAFT agent based on an N-methyl-N-4-pyridyl dithiocarbamate has been shown to control the polymerization of both more activated monomers (MAMs) and less activated monomers (LAMs). openrepository.com The reactivity of the thiocarbonyl group can be "switched" by protonation of the pyridine (B92270) nitrogen, which further enhances the reactivity of the C=S bond towards radical addition. openrepository.com

The addition-fragmentation cycle for this compound in a RAFT polymerization would proceed as follows:

A propagating polymer radical (P•) adds to the C=S bond of the dithiocarbamate, forming an intermediate radical.

This intermediate radical can then fragment, releasing either the original propagating radical (P•) or a new radical (R•) derived from the RAFT agent, which can then initiate a new polymer chain.

The efficiency of this process depends on the relative stabilities of the radicals and the rates of addition and fragmentation. cmu.edu

Aminolysis:

Aminolysis is a common method for removing the thiocarbonylthio end-group from polymers synthesized by RAFT, often to generate a thiol-terminated polymer. rsc.org However, computational studies on the aminolysis of various RAFT agents have shown that dithiocarbamates are generally not reactive under typical experimental conditions. researchgate.netnih.gov A detailed computational study investigating the aminolysis of dithioates, dithiobenzoates, trithiocarbonates, xanthates, and dithiocarbamates found that the reactivity towards primary amines follows the order: dithioate ≥ dithiobenzoate > xanthate ≥ trithiocarbonate (B1256668) >> dithiocarbamate. nih.govnih.gov The low reactivity of dithiocarbamates is attributed to the electronic properties of the dithiocarbamate group. researchgate.netnih.gov A kinetic model of the aminolysis reaction revealed a four-step mechanism involving the formation of a zwitterionic intermediate, a complex with an assisting amine molecule, a neutral tetrahedral intermediate, and finally the breakdown to products. researchgate.netnih.gov The high energy barrier for the initial nucleophilic attack on the dithiocarbamate makes this process unfavorable compared to other RAFT agents. researchgate.netnih.gov

Detailed computational studies involving the calculation of energy profiles and the analysis of transition states are essential for a quantitative understanding of reaction mechanisms and kinetics. ornl.govresearchgate.net Such studies for the reactions of this compound, particularly in the context of RAFT polymerization, would involve quantum mechanical calculations to map out the potential energy surface of the reacting system.

An energy profile for a reaction depicts the change in potential energy as the reactants are converted into products, passing through transition states and any intermediates. The peaks on this profile correspond to transition states, which are the highest energy points along the reaction coordinate, while the valleys represent stable intermediates. The activation energy of a reaction, which determines its rate, is the energy difference between the reactants and the transition state.

Transition state analysis involves determining the geometry and energetic properties of the transition state structure. This information provides crucial insights into the bonding changes that occur during the reaction and the factors that influence the reaction rate.

While the general principles of using computational chemistry to determine energy profiles and transition states are well-established, specific studies providing this detailed information for this compound were not found in the searched literature. Such an investigation would be a valuable contribution to understanding the precise kinetics and mechanism of RAFT polymerization mediated by this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property like reactivity. nih.govnih.gov These models can then be used to predict the activity of new, untested compounds. nih.gov

A QSAR study typically involves the following steps:

Compilation of a dataset of compounds with known activities.

Calculation of a wide range of molecular descriptors for each compound, which can be categorized as electronic, steric, hydrophobic, and topological.

Development of a mathematical model (e.g., using multiple linear regression or machine learning algorithms) that correlates a subset of these descriptors with the observed activity.

Validation of the model to ensure its predictive power.

While no specific QSAR studies focused on this compound for its role in RAFT polymerization were identified in the searched literature, QSAR studies have been conducted on other dithiocarbamate derivatives for various biological activities. For instance, QSAR models have been generated for dithiocarbamate derivatives as inhibitors of carbonic anhydrases, where hydrophobic, electronic, steric, topological, and shape parameters were found to be critical for their inhibitory activity. nih.gov Another study on 4(3H)-quinazolinone derivatives with dithiocarbamate side chains used 3D-QSAR to understand their binding to thymidylate synthase. openrepository.com

For a QSAR study on pyridinyl dithiocarbamates in the context of RAFT polymerization, relevant descriptors would likely include those that quantify the electronic properties of the dithiocarbamate group and the pyridine ring, as these are known to influence the reactivity of the C=S bond. cmu.edu For example, descriptors related to the charge distribution, such as the Z-component of the dipole moment (DPL3), and the energy of the lowest unoccupied molecular orbital (LUMO), have been found to be important in QSAR models of other pyridine-containing compounds. nih.gov

Outlook and Future Research Directions

Design and Synthesis of Advanced Methyl 2-Pyridinyldithiocarbamate Architectures

The development of sophisticated molecular structures derived from this compound is a primary area for future research. Building upon established synthetic methodologies, researchers can create novel derivatives with enhanced functionalities.

Hybrid Molecules: One promising direction is the creation of hybrid compounds where the this compound moiety is covalently linked to other pharmacologically active scaffolds. For instance, combining it with a methylsulfonyl group could yield potent enzyme inhibitors, a strategy that has proven effective for developing novel carbonic anhydrase inhibitors from other dithiocarbamate (B8719985) derivatives. nih.gov

Complex Ligands: The compound can serve as a building block for multidentate ligands designed for specific metal ions. The synthesis of molecules like methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate demonstrates how pyridyl-containing units can be incorporated into larger systems to create ligands for group 12 elements, forming unique supramolecular assemblies. researchgate.net

Scaffold Diversification: Advanced synthetic methods, such as the Suzuki-Miyaura reaction, could be employed to introduce a wide range of aromatic and heteroaromatic groups onto the pyridine (B92270) ring. mdpi.com This approach allows for the rapid generation of a library of derivatives, which can be screened for various biological activities. mdpi.com Similarly, creating bicyclic analogues, such as azabicyclo[4.1.0]heptene structures, could explore new chemical space and lead to compounds with novel pharmacological profiles, such as calcium channel antagonism. nih.gov

Emerging Applications in Material Science and Catalysis

The coordination chemistry of the dithiocarbamate and pyridine groups suggests significant potential for applications in material science and catalysis.

Catalysis: Zinc complexes bearing related pyridylthio ligands have been shown to be effective catalysts for the hydroboration of carbon dioxide and other carbonyl compounds. researchgate.net Future work could explore the catalytic activity of this compound-metal complexes in similar CO2 utilization reactions and other important organic transformations, such as hydrosilylation. researchgate.net Palladium-catalyzed reactions, which are fundamental in organic synthesis, could also be a focal point, investigating the compound's role as a ligand in processes like carbonylation to produce valuable chemical intermediates. nih.govacs.org

Functional Materials: The ability of pyridyl and dithiocarbamate groups to bind to metals makes them ideal components for metal-organic frameworks (MOFs). Ligands based on hexaazaphenalene (HAP) cores decorated with pyridyl groups have been used to construct frameworks capable of encapsulating guest molecules, a property useful for separation or sensing applications. acs.org this compound could be integrated into similar porous materials.

Biohybrid Systems: There is growing interest in creating biohybrid catalysts by incorporating metal complexes into protein scaffolds. The transmembrane protein FhuA has been used as a host for a rhodium-based catalyst to perform polymerization in aqueous media. researchgate.net The metal complexes of this compound could potentially be integrated into such systems to create novel, selective, and environmentally friendly catalysts. researchgate.net

Synergistic Approaches: Combinatorial Chemistry and Automated Platforms

To accelerate the discovery of new applications, modern high-throughput techniques can be applied to the synthesis and screening of this compound derivatives.

Dynamic Combinatorial Chemistry (DCC): DCC is a powerful strategy for identifying high-affinity ligands for biological targets. nih.govnih.gov A library of building blocks capable of forming reversible covalent bonds is exposed to a biological target (like a protein or nucleic acid), which then templates the formation and amplification of the best binder. nih.govnih.gov The dithiocarbamate moiety or derivatives could be incorporated into dynamic combinatorial libraries to discover new inhibitors for various enzymes or receptors. nih.gov

Automated Synthesis and High-Throughput Screening (HTS): Automated parallel synthesizers, such as the Chemspeed Accelerator™, allow for the rapid production of large numbers of compounds under controlled and reproducible conditions. europa.eu This technology could be adapted to create extensive libraries of this compound analogues. These libraries can then be subjected to HTS to identify hits for desired biological or material properties. Software tools like ChemAxon's Reactor can further streamline this process by enabling the efficient design and enumeration of virtual libraries before synthesis. drugdiscoverytrends.com

The potential workflow for such an approach is summarized in the table below.

StepDescriptionTechnology/MethodDesired Outcome
1. Library DesignIn silico enumeration of a virtual library of derivatives based on the this compound scaffold.ChemAxon Reactor, Molecular Modeling SoftwareA diverse set of virtual compounds with predicted properties.
2. Automated SynthesisParallel synthesis of the designed library using an automated platform.Chemspeed Accelerator™, Robotic Liquid HandlersA physical library of purified compounds.
3. High-Throughput ScreeningScreening the compound library against biological targets or for material properties.HTS Assays (e.g., fluorescence, absorbance)Identification of "hit" compounds with desired activity.
4. Hit Validation & OptimizationResynthesis and further testing of hit compounds; structure-activity relationship (SAR) studies.Standard bench chemistry, detailed biological assaysConfirmed lead compounds for further development.

Deeper Mechanistic Elucidation of Biological Activities

While dithiocarbamates are known to possess a wide range of biological activities, the precise mechanisms of action are often not fully understood. Future research should focus on detailed mechanistic studies for this compound and its active derivatives.

Molecular Docking and Computational Studies: In silico techniques like molecular docking can predict and rationalize the binding of dithiocarbamate derivatives to protein targets, as demonstrated in studies of carbonic anhydrase inhibitors. nih.gov Density Functional Theory (DFT) calculations can be used to model reaction pathways and elucidate the role of catalysts in their synthesis, providing insights that are difficult to obtain experimentally. nih.gov

Biophysical and Cellular Assays: The mode of action of dithiocarbamate-based antibacterial agents has been elucidated using model systems like giant unilamellar vesicles (GUVs), which showed that the compounds act by disrupting the cell membrane and forming pores. acs.org Similar assays, along with techniques like scanning electron microscopy, could clarify the mechanism of any antimicrobial activity found for this compound derivatives. acs.org

In Vivo Studies: The metabolism and biodistribution of dithiocarbamates are crucial to understanding their in vivo effects. Studies on how dithiocarbamates mobilize metal ions like cadmium have revealed complex competing reactions and metabolic conversions. nih.gov Similar investigations would be essential to understand the in vivo behavior and ultimate biological fate of this compound. nih.gov

Development of Multi-Functional Chemical Probes

The inherent reactivity and coordinating ability of the dithiocarbamate group make it an attractive functional moiety for the design of chemical probes to study biological systems.

Inspired by the development of activity-based probes (ABPs) for enzymes like sirtuins, the this compound scaffold could be elaborated into sophisticated molecular tools. nih.gov A multi-functional probe could be designed with the following components:

Warhead: The dithiocarbamate group itself, or a derivative, could act as a "warhead" to form a covalent or coordination bond with a biological target.

Photoaffinity Group: A photoactivatable group, such as a benzophenone (B1666685) or diazirine, could be incorporated to allow for light-induced covalent crosslinking to the target protein upon binding. nih.gov

Bioorthogonal Reporter Tag: A terminal alkyne or azide (B81097) group could be included as a "clickable" handle. nih.gov This would allow for the conjugation of reporter molecules (e.g., a fluorophore like TAMRA for visualization or biotin (B1667282) for affinity purification and enrichment) via click chemistry. nih.gov

Such probes would be invaluable for identifying the cellular targets of this compound, visualizing active enzyme populations, and facilitating inhibitor discovery through competitive profiling. nih.gov

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-pyridinyldithiocarbamate
Reactant of Route 2
Reactant of Route 2
Methyl 2-pyridinyldithiocarbamate

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